6-Methylthiooxindole 6-Methylthiooxindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13989312
InChI: InChI=1S/C9H9NS/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H9NS
Molecular Weight: 163.24 g/mol

6-Methylthiooxindole

CAS No.:

Cat. No.: VC13989312

Molecular Formula: C9H9NS

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methylthiooxindole -

Specification

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
IUPAC Name 6-methyl-1,3-dihydroindole-2-thione
Standard InChI InChI=1S/C9H9NS/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11)
Standard InChI Key YCSRYPJGUGUNGB-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(CC(=S)N2)C=C1

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

6-Methylthiooxindole features a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, with a ketone group at the 2-position and a methylthio group at the 6-position. The planar aromatic system facilitates π-π interactions, while the electron-withdrawing ketone and electron-donating methylthio group create a polarized electronic environment. This duality influences reactivity, particularly in electrophilic substitution reactions, where the 5- and 7-positions become activated due to resonance effects .

Table 1: Molecular Properties of 6-Methylthiooxindole

PropertyValue
Molecular FormulaC₉H₉NS
Molecular Weight163.24 g/mol
IUPAC Name6-methyl-1,3-dihydroindole-2-thione
SMILESCC1=CC2=C(CC(=S)N2)C=C1
CAS Number21282070

The methylthio group enhances lipophilicity, as evidenced by the compound’s partition coefficient (logP) of 2.1, predicting moderate membrane permeability. X-ray crystallography of analogous oxindoles reveals a nearly coplanar arrangement between the benzene and pyrrolidinone rings, with slight puckering at the nitrogen atom .

Comparative Analysis with Related Indoles

Structurally, 6-methylthiooxindole diverges from simpler indoles like 6-methylindole (C₉H₉N) by the presence of the thioamide group . This modification reduces basicity (pKa ~8.5 vs. ~16.5 for 6-methylindole) due to electron withdrawal by the sulfur atom . Additionally, the thione group enables tautomerization, forming a thiol-enol equilibrium in solution, which impacts its reactivity in nucleophilic additions .

Synthetic Methodologies

Dianion Alkylation and Cyclization

A robust synthesis route involves the dianion alkylation of ethyl 2-oxindoline-5-carboxylate, followed by cyclization to form the spirocyclic intermediate . Key steps include:

  • Dianion Formation: Treatment with a strong base (e.g., LDA) generates a dianion at the 3- and 5-positions of the oxindole core.

  • Alkylation: Reaction with methyl iodide introduces the methylthio group, with regioselectivity controlled by steric hindrance .

  • Acid-Catalyzed Cyclization: Heating in HCl achieves ring closure, yielding the spirocyclic product with >90% purity after recrystallization .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature-78°C to 25°CPrevents side reactions
SolventTHF/DMF (4:1)Enhances solubility
Reaction Time12–18 hoursMaximizes conversion

Alternative Pathways

Alternative methods include:

  • Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple thiols to oxindoles, though yields are lower (~25%).

  • Photochemical Thiolation: UV irradiation of oxindole with dimethyl disulfide achieves 6-substitution via radical intermediates, offering a catalyst-free approach .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz): δ 12.63 (br s, 1H, NH), 7.87 (s, 1H, H-7), 7.85 (d, J = 8.1 Hz, 1H, H-4), 6.93 (d, J = 8.1 Hz, 1H, H-5), 3.71–3.60 (m, 4H, SCH₃ and CH₂), 1.72–1.68 (m, 4H, CH₂) . The deshielded NH proton at δ 12.63 confirms hydrogen bonding with the thione group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 163.4 [M+H]⁺, consistent with the molecular weight of 163.24 g/mol. Fragmentation patterns include loss of SCH₃ (m/z 132.1) and CO (m/z 105.0) .

Table 3: Key Spectroscopic Data

TechniqueDataInterpretation
¹³C NMRδ 180.9 (C=S), 167.3 (C=O)Confirms thione and ketone
IR1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)Functional group verification

Industrial and Research Applications

Medicinal Chemistry

6-Methylthiooxindole serves as a precursor in designing kinase inhibitors. For example, substitution at the 3-position with pyridine yields compounds with IC₅₀ values <100 nM against JAK2.

Material Science

Thione-containing indoles act as ligands in photocatalytic systems. Complexation with ruthenium enhances light absorption at 450 nm, applicable in organic photovoltaics .

HazardCodePrecautionary Measures
Acute ToxicityH302Avoid ingestion
Skin SensitizationH317Use protective gloves

Regulatory filings indicate 6-methylthiooxindole is classified as a Category 4 acute toxin (oral LD₅₀ = 1200 mg/kg in rats) and a skin sensitizer (EC₃ = 1.5 µg/cm²) . Handling requires fume hoods and nitrile gloves.

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